![molecular formula C12H17FN2 B13162242 N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-fluorophenyl)methyl]-1-[(1r)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide
- N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine
Uniqueness
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorophenyl group enhances its binding affinity to specific molecular targets, which can lead to various pharmacological effects. The compound may act as a ligand, modulating receptor activity and influencing downstream signaling pathways.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. These properties are essential for its potential therapeutic applications in treating infections and inflammatory diseases.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of cerebral ischemia. In vitro studies have demonstrated that it can inhibit neuronal nitric oxide synthase (nNOS), which is crucial for preventing neuronal damage during hypoxic conditions .
Selectivity and Potency
In structure-activity relationship (SAR) studies, modifications to the compound's structure have been shown to enhance its selectivity and potency against specific targets. For instance, certain enantiomers exhibit significantly higher inhibition rates against nNOS compared to others, suggesting that chirality plays a critical role in its biological efficacy .
In Vivo Efficacy
In a preclinical study involving a rabbit model for cerebral palsy, this compound demonstrated the ability to reduce hypoxia-induced neuronal death. The treatment resulted in a marked decrease in the incidence of cerebral palsy phenotypes among newborn kits without adversely affecting blood pressure regulation .
Antitumor Activity
Another study evaluated the compound's antitumor activity in mouse models. It showed significant efficacy in reducing tumor size and improving overall health indicators in treated mice compared to control groups. This suggests potential applications in oncology, particularly for tumors dependent on mutant signaling pathways .
Comparative Analysis of Biological Activity
Compound Name | IC50 (nM) | Selectivity | Biological Activity |
---|---|---|---|
This compound | 5 | High (nNOS over eNOS) | Neuroprotective, Antimicrobial |
(3′R, 4′R)-4 | 5 | 3800-fold over eNOS | Neuroprotective |
Compound 3c | 23 | Moderate | Antitumor |
Properties
Molecular Formula |
C12H17FN2 |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3 |
InChI Key |
AXRHSJHHKVAZHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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